4-Iodo-3-methylbenzamide
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Overview
Description
4-Iodo-3-methylbenzamide is an organic compound with the molecular formula C8H8INO It is a derivative of benzamide, where the benzene ring is substituted with an iodine atom at the fourth position and a methyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-3-methylbenzamide typically involves the iodination of 3-methylbenzamide. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an acidic medium to facilitate the formation of the iodonium ion, which acts as the electrophile.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-3-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. For example, treatment with a nucleophile such as sodium azide can lead to the formation of 4-azido-3-methylbenzamide.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium azide, dimethyl sulfoxide (DMSO), room temperature.
Oxidation: Potassium permanganate, acidic medium, elevated temperature.
Reduction: Lithium aluminum hydride, anhydrous ether, reflux conditions.
Major Products:
Substitution: 4-Azido-3-methylbenzamide.
Oxidation: 4-Iodo-3-methylbenzoic acid.
Reduction: 4-Iodo-3-methylbenzylamine.
Scientific Research Applications
4-Iodo-3-methylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block for the construction of novel compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its iodine atom can serve as a radiolabel for tracking and imaging studies.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design. Its structural features may be exploited to develop new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials, particularly in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Iodo-3-methylbenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors through its amide group, which can form hydrogen bonds with active site residues. The iodine atom can also participate in halogen bonding, enhancing the compound’s binding affinity and specificity. Additionally, the methyl group can influence the compound’s hydrophobic interactions and overall molecular conformation.
Comparison with Similar Compounds
4-Iodo-3-methylbenzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
4-Iodo-3-methylbenzylamine: Similar structure but with an amine group instead of an amide.
4-Iodo-3-methylbenzyl alcohol: Similar structure but with a hydroxyl group instead of an amide.
Uniqueness: 4-Iodo-3-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both an iodine atom and a methyl group on the benzene ring, along with the amide functional group, allows for a wide range of chemical modifications and applications. Its versatility makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-iodo-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEBYFXAPVEKEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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